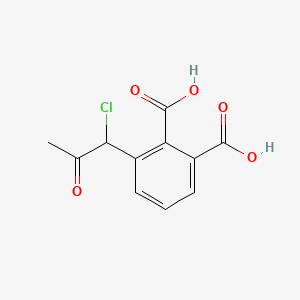![molecular formula C7H3Cl2N3 B14044407 2,5-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B14044407.png)
2,5-Dichloropyrido[4,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloropyrido[4,3-D]pyrimidine is an organic compound with the chemical formula C7H3Cl2N3. It is a white to light yellow solid and is known for its potential chemical toxicity, requiring careful handling in laboratory environments . This compound is used as an intermediate in organic synthesis for the preparation of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloropyrido[4,3-D]pyrimidine can be achieved through various organic synthesis routes. One common method involves the reaction of 2,5-dichloropyridine with cyanamide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridopyrimidine derivatives .
Scientific Research Applications
2,5-Dichloropyrido[4,3-D]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as an antagonist to specific receptors involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrido[3,4-D]pyrimidine: Similar in structure but differs in the position of chlorine atoms.
2,5-Dichloropyrido[3,2-D]pyrimidine: Another structural isomer with different chemical properties.
Uniqueness
2,5-Dichloropyrido[4,3-D]pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its distinct structure allows for targeted interactions with specific molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
2,5-dichloropyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-3-11-7(9)12-5(4)1-2-10-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRVQOBECGHDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CN=C(N=C21)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)


![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)





![2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole](/img/structure/B14044393.png)
![8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine](/img/structure/B14044394.png)

![Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate](/img/structure/B14044403.png)
![2-[(Pyridin-2-ylmethyl)amino]cyclohexanecarboxylic acid dihydrochloride](/img/structure/B14044405.png)
